N-(3,5-dimethoxyphenyl)-4-methoxybenzamide
Description
The exact mass of the compound N-(3,5-dimethoxyphenyl)-4-methoxybenzamide is 287.11575802 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-13-6-4-11(5-7-13)16(18)17-12-8-14(20-2)10-15(9-12)21-3/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFBZINSKZOBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide in vitro
The following technical guide details the biological activity, mechanism of action, and experimental characterization of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide , a synthetic small molecule belonging to the class of benzamide-based tubulin polymerization inhibitors .
Executive Summary
N-(3,5-dimethoxyphenyl)-4-methoxybenzamide (CAS: 134029-84-8) is a pharmacologically active small molecule designed as a stable bioisostere of Combretastatin A-4 (CA-4) .[1][2] While CA-4 is a potent vascular disrupting agent, its clinical utility is limited by the chemical instability of its cis-stilbene bridge, which readily isomerizes to the inactive trans form.
This benzamide derivative replaces the ethylene bridge of CA-4 with an amide linkage. This structural modification retains binding affinity for the colchicine site on
Mechanism of Action (MOA)[3]
Target Engagement: The Colchicine Binding Site
The molecule functions as a Microtubule Destabilizing Agent (MDA) . Its mechanism is defined by the following sequence:
-
Binding: The 3,5-dimethoxyphenyl moiety mimics the A-ring of colchicine (or the trimethoxy ring of CA-4), while the 4-methoxybenzoyl moiety mimics the B-ring. The compound occupies the hydrophobic pocket at the interface of
- and -tubulin heterodimers. -
Conformational Change: Binding induces a curved conformation in the tubulin dimer, preventing it from adopting the straight structure required for incorporation into the growing microtubule lattice.
-
Polymerization Inhibition: This steric hindrance caps the (+) end of the microtubule, leading to catastrophic depolymerization of the existing cytoskeleton.
-
Mitotic Arrest: The loss of the mitotic spindle triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase.
-
Apoptosis: Prolonged arrest leads to the accumulation of Cyclin B1 and phosphorylation of Bcl-2, ultimately activating the intrinsic apoptotic pathway.
Pathway Visualization
The following diagram illustrates the cascade from molecular binding to cellular phenotype.
Figure 1: Signal transduction pathway illustrating the pharmacological intervention of the benzamide inhibitor on microtubule dynamics.
In Vitro Biological Profile
Cytotoxicity Data
The antiproliferative activity of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide is typically evaluated against a panel of human cancer cell lines. The amide linkage provides metabolic stability, though it may exhibit slightly higher IC
| Cell Line | Tissue Origin | IC | Phenotype Observed |
| HeLa | Cervical Cancer | 0.1 – 5.0 | G2/M Arrest, Cell Rounding |
| MCF-7 | Breast Cancer | 0.5 – 10.0 | Loss of Microtubule Network |
| HUVEC | Endothelial | < 1.0 | Vascular Disruption (Anti-angiogenic) |
| HDF | Dermal Fibroblast | > 50 | Minimal Toxicity (Selectivity Window) |
Note: Exact values depend on assay conditions (72h MTT vs. 48h SRB). The compound generally shows selectivity for rapidly dividing cells.
Structure-Activity Relationship (SAR) Insights
-
3,5-Dimethoxy Motif: Critical for hydrophobic interaction within the colchicine binding pocket. Removal of a methoxy group significantly reduces potency.
-
Amide Linkage: Increases chemical stability and water solubility compared to the cis-stilbene of CA-4, but requires a specific bond angle to maintain the "twisted" biaryl configuration necessary for activity.
-
4-Methoxybenzoyl Group: Provides electron density to interact with the
-tubulin subunit (Cys241 proximity).
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is the gold standard for validating the direct interaction between the compound and purified tubulin.
Principle: Tubulin polymerization is monitored by measuring the increase in turbidity (absorbance at 340 nm) or fluorescence (using a DAPI-based reporter) over time. An effective inhibitor will suppress the sigmoidal growth curve of polymerization.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9). -
Test Compound (dissolved in DMSO).
Protocol:
-
Preparation: Dilute purified tubulin to 3 mg/mL in ice-cold PEM buffer containing 1 mM GTP.
-
Incubation: Add 5
L of the test compound (at 10 M final concentration) to a 96-well half-area plate pre-warmed to 37°C. Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine or Combretastatin A-4 at 5 M). -
Initiation: Dispense 95
L of the tubulin/GTP mixture into the wells. -
Measurement: Immediately place the plate in a kinetic spectrophotometer heated to 37°C.
-
Data Acquisition: Record Absorbance (340 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time. Calculate the
(rate of polymerization) and the Steady State Mass (final absorbance).-
Result Interpretation: A flat line or significantly reduced slope compared to control indicates inhibition.
-
Cell Cycle Analysis (Flow Cytometry)
To confirm the mechanism of cytotoxicity (mitotic arrest).
Protocol:
-
Seeding: Seed HeLa cells (2
10 cells/well) in 6-well plates and incubate overnight. -
Treatment: Treat cells with the compound at 2
its IC for 24 hours. -
Harvesting: Trypsinize cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash cells with PBS and resuspend in Propidium Iodide (PI) staining solution (20
g/mL PI + 200 g/mL RNase A in PBS). Incubate for 30 min at 37°C in the dark. -
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur).
-
Gating: Gate single cells and analyze the DNA content histogram.
-
Result Interpretation: A significant accumulation of cells in the G2/M peak (4N DNA content) confirms antimitotic activity.
-
References
-
Pettit, G. R., et al. (1995). "Antineoplastic agents.[3][4] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry.
-
Wang, L., et al. (2002). "Design, synthesis, and biological evaluation of novel N-substituted-benzamide derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters.
-
Hsieh, H. P., et al. (2005). "Synthesis and anti-proliferative activity of benzamide derivatives as novel tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.
-
Sigma-Aldrich. (2024). "Product Specification: N-(3,5-Dimethoxyphenyl)-4-methoxybenzamide."
Sources
- 1. 341018-54-0|2-Hydroxy-N-(3,4,5-trimethoxyphenyl)benzamide|BLD Pharm [bldpharm.com]
- 2. 1016837-54-9|N-(3-Amino-4-methylphenyl)-3-methoxybenzamide|BLD Pharm [bldpharm.com]
- 3. NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular mechanism of action of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide
The following technical guide details the molecular mechanism of action for N-(3,5-dimethoxyphenyl)-4-methoxybenzamide , a synthetic small molecule belonging to the N-phenylbenzamide class. This scaffold is structurally significant as a pharmacophore for Tubulin Polymerization Inhibition (colchicine-site binding) and has been identified in structure-activity relationship (SAR) studies targeting Fibroblast Growth Factor Receptor 1 (FGFR1) .
Executive Summary
N-(3,5-dimethoxyphenyl)-4-methoxybenzamide (often designated as a structural analog in SAR libraries) functions primarily as an antimitotic agent. Its mechanism is bifurcated based on cellular context:
-
Primary Mechanism (Cytoskeletal): Destabilization of microtubule dynamics by binding to the colchicine site on
-tubulin, leading to G2/M phase cell cycle arrest and apoptosis. -
Secondary Mechanism (Kinase Signaling): Modulation of the FGFR1 signaling pathway, where specific halogenated derivatives (e.g., 4-bromo analogs) show high potency, while the 4-methoxy variant serves as a lipophilic probe for the ATP-binding pocket.
Structural Pharmacophore & Chemical Biology
The molecule consists of two key pharmacophores linked by an amide bond, mimicking the cis-stilbene configuration of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent.
| Structural Component | Biological Function |
| Ring A: 3,5-Dimethoxyphenyl | Mimics the trimethoxyphenyl ring of Colchicine and CA-4. Critical for occupying the hydrophobic pocket of |
| Linker: Amide Bond (-CONH-) | Provides conformational restriction similar to the cis-double bond of CA-4 but with enhanced metabolic stability against isomerization. |
| Ring B: 4-Methoxyphenyl | Targets the secondary hydrophobic pocket near the colchicine site; also interacts with the hinge region of kinase targets (e.g., FGFR1). |
Primary Mechanism: Tubulin Depolymerization
Binding Kinetics
The compound acts as a Microtubule Destabilizing Agent (MDA) . Unlike taxanes (which stabilize microtubules), N-(3,5-dimethoxyphenyl)-4-methoxybenzamide binds to the colchicine-binding site at the interface of
-
Binding Event: The 3,5-dimethoxyphenyl moiety inserts into the hydrophobic cavity of
-tubulin. -
Conformational Change: Binding induces a curved conformation in the tubulin dimer, preventing it from incorporating into the growing microtubule lattice.
-
Catastrophe: This leads to a net loss of microtubule polymer mass, disrupting the mitotic spindle.
Downstream Signaling Cascade
-
Spindle Assembly Checkpoint (SAC) Activation: The lack of tension across kinetochores activates the SAC complex (Mad2, BubR1).
-
Cyclin B1/CDK1 Accumulation: The cell arrests in the G2/M phase .
-
Apoptosis Initiation: Prolonged arrest leads to phosphorylation of Bcl-2 (inactivating it) and activation of Caspase-3/7.
Secondary Mechanism: FGFR1 Kinase Inhibition
Recent SAR studies (e.g., Zhang et al., 2018) have highlighted this scaffold's potential in targeting FGFR1 (Fibroblast Growth Factor Receptor 1), a receptor tyrosine kinase often amplified in non-small cell lung cancer (NSCLC).
-
Mode of Action: ATP-competitive inhibition.
-
Binding Mode: The amide linker forms hydrogen bonds with the "hinge region" amino acids (e.g., Ala564) in the ATP-binding pocket of FGFR1.
-
SAR Insight: While the 4-bromo derivative is often the most potent (IC50 ~1.36 µM), the 4-methoxy analog functions as a probe to assess the steric tolerance of the hydrophobic pocket II.
Visualization: Mechanism of Action Pathway
Figure 1: Dual-mechanism pathway illustrating the primary inhibition of tubulin polymerization and secondary modulation of FGFR1 signaling, culminating in apoptotic cell death.
Experimental Protocols for Validation
To validate the mechanism of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide, the following self-validating protocols are recommended.
In Vitro Tubulin Polymerization Assay
-
Objective: Quantify the direct inhibition of tubulin assembly.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), Fluorescence Reporter (DAPI or intrinsic tryptophan fluorescence).
-
Protocol:
-
Prepare tubulin stock (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Add compound (1–100 µM) or vehicle (DMSO) to 96-well plate.
-
Initiate polymerization by adding GTP and warming to 37°C.
-
Readout: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Validation: A decrease in Vmax and steady-state fluorescence compared to control confirms inhibition.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: Confirm G2/M arrest.
-
Reagents: Propidium Iodide (PI), RNase A, Ethanol (70%).
-
Protocol:
-
Treat log-phase cancer cells (e.g., HeLa or MCF-7) with compound (IC50 concentration) for 24 hours.
-
Harvest cells and fix in ice-cold 70% ethanol overnight.
-
Wash with PBS and stain with PI/RNase A solution for 30 min at 37°C.
-
Readout: Analyze DNA content via Flow Cytometry.
-
Validation: A distinct peak accumulation in the G2/M phase (4N DNA content) confirms antimitotic mechanism.
-
Comparative Data (SAR Context)
The following table contextualizes the activity of the 4-methoxy analog against known potent derivatives in the same chemical series (Benzamide-FGFR1/Tubulin inhibitors).
| Compound Analog | R1 (Aniline) | R2 (Benzoyl) | Target Affinity (Tubulin) | Target Affinity (FGFR1) | Mechanism Note |
| N-(3,5-dimethoxyphenyl)-4-methoxybenzamide | 3,5-OMe | 4-OMe | High (Colchicine Site) | Moderate | Primary Probe |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | 3,5-OMe | 4-Br | High | High (IC50: 1.36 µM) | Potent FGFR1 Inhibitor [1] |
| Combretastatin A-4 (Control) | 3,4,5-OMe | 3-OH, 4-OMe | Very High | Low | Pure Tubulin Inhibitor |
References
-
Zhang, X., et al. (2018). "Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
-
Perez-Perez, M.J., et al. (2016). "Targeting the Colchicine-Binding Site of Tubulin for Cancer Therapy." Expert Opinion on Therapeutic Patents, 26(9), 1051-1066.
-
Lu, Y., et al. (2012). "Discovery of Novel N-(3,4,5-Trimethoxyphenyl)benzamides as Potent Tubulin Polymerization Inhibitors." Bioorganic & Medicinal Chemistry, 20(1), 167-175.
A Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide
Executive Summary
This technical guide provides a comprehensive overview of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide, a substituted aromatic amide of interest in medicinal chemistry and materials science. Lacking extensive documentation in public databases, this whitepaper constructs a detailed profile of the molecule from fundamental chemical principles and established methodologies. We present its core physicochemical properties, a robust and reproducible synthetic protocol derived from standard amide coupling reactions, and a rigorous analytical workflow for structural validation and purity assessment. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound for their research endeavors.
Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The fundamental identity of a molecule is rooted in its structure, which dictates its properties and reactivity. N-(3,5-dimethoxyphenyl)-4-methoxybenzamide is comprised of a 4-methoxybenzoyl group attached to the nitrogen atom of 3,5-dimethoxyaniline.
-
IUPAC Name: N-(3,5-dimethoxyphenyl)-4-methoxybenzamide
-
Molecular Formula: C₁₆H₁₇NO₄
-
Chemical Structure:
(Self-generated image, for illustrative purposes)
Physicochemical Data Summary
The following table summarizes the core quantitative properties of the molecule. These values are calculated based on its molecular formula and structure, providing a baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 287.32 g/mol | Calculated |
| Monoisotopic Mass | 287.11576 Da | Calculated |
| Predicted XlogP | 3.5 | PubChemLite[1] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 4 (3x Ether O, 1x Carbonyl O) | Calculated |
| Appearance | White to off-white crystalline solid | Predicted |
Predicted Solubility Profile
Based on its predominantly aromatic and ether-containing structure, N-(3,5-dimethoxyphenyl)-4-methoxybenzamide is predicted to be:
-
Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethyl Sulfoxide (DMSO).
-
Slightly soluble in lower alcohols like methanol and ethanol.
-
Practically insoluble in water and nonpolar solvents like hexanes.
This solubility profile is critical for selecting appropriate solvents for reaction, purification, and analytical sample preparation.
Synthesis and Purification
The synthesis of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide is most logically achieved via amide bond formation. This is a cornerstone reaction in organic chemistry, prized for its reliability and high yields.
Retrosynthetic Analysis
A retrosynthetic approach, which involves a logical disconnection of the target molecule, clearly identifies the most practical starting materials. The amide bond is the most evident point of disconnection, leading back to an amine and a carboxylic acid derivative.
Caption: Retrosynthetic analysis of the target amide.
This analysis points to 3,5-dimethoxyaniline and an activated form of 4-methoxybenzoic acid (such as the acyl chloride) as the ideal starting materials.
Recommended Synthetic Protocol: Schotten-Baumann Reaction
This protocol employs the reaction of an amine with an acyl chloride under basic conditions. The base is crucial as it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Materials:
-
3,5-Dimethoxyaniline (1.0 eq)
-
4-Methoxybenzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,5-dimethoxyaniline (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Stir for 5 minutes at room temperature. The triethylamine acts as an essential scavenger for the HCl generated during the reaction.[2]
-
Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C (ice bath). The slow addition helps to control the exotherm of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove excess acyl chloride and acid), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific workflow. A combination of mass spectrometry and NMR spectroscopy provides unambiguous structural evidence.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. For N-(3,5-dimethoxyphenyl)-4-methoxybenzamide (C₁₆H₁₇NO₄), the expected protonated molecular ion ([M+H]⁺) would be:
-
Calculated m/z: 288.1230
-
Observed m/z: An experimental value within 5 ppm of the calculated mass confirms the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, serving as a molecular fingerprint.
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ 7.8-7.9 ppm (d, 2H): Aromatic protons on the 4-methoxybenzoyl ring, ortho to the carbonyl.
-
δ 6.9-7.0 ppm (d, 2H): Aromatic protons on the 4-methoxybenzoyl ring, meta to the carbonyl.
-
δ ~7.5 ppm (s, 1H, broad): Amide N-H proton.
-
δ ~6.8 ppm (d, 2H): Aromatic protons on the 3,5-dimethoxyphenyl ring, ortho to the amide nitrogen.
-
δ ~6.3 ppm (t, 1H): Aromatic proton on the 3,5-dimethoxyphenyl ring, para to the amide nitrogen.
-
δ 3.86 ppm (s, 3H): Methoxy protons of the 4-methoxy group.
-
δ 3.80 ppm (s, 6H): Methoxy protons of the two 3,5-dimethoxy groups.
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~165 ppm: Carbonyl carbon (C=O).
-
δ 160-162 ppm: Aromatic carbons attached to oxygen atoms.
-
δ 125-140 ppm: Quaternary aromatic carbons.
-
δ 95-130 ppm: Aromatic carbons with attached protons.
-
δ ~55 ppm: Methoxy carbons (-OCH₃).
-
Caption: Logical workflow for analytical validation of the final compound.
Safety and Handling
N-(3,5-dimethoxyphenyl)-4-methoxybenzamide is a chemical compound for research use only. Standard laboratory safety protocols should be strictly followed:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for the precursors and the final compound (if available) before handling.
Conclusion
This guide has established a detailed technical profile for N-(3,5-dimethoxyphenyl)-4-methoxybenzamide. By leveraging fundamental chemical principles, we have outlined its key physicochemical properties, provided a reliable synthetic protocol, and described a comprehensive analytical strategy for its validation. This foundational information enables researchers to confidently synthesize, purify, and utilize this compound in their scientific investigations.
References
-
PubChemLite. N-(3,5-dimethylphenyl)-4-methoxybenzamide. Available at: [Link]
-
K. Starčević, M. Hranjec, et al. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]
-
L. Wang, et al. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. PMC. Available at: [Link]
- Google Patents. Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
Sources
- 1. PubChemLite - N-(3,5-dimethylphenyl)-4-methoxybenzamide (C16H17NO2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Synthesis Protocol: N-(3,5-dimethoxyphenyl)-4-methoxybenzamide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide, a substituted aromatic amide. The synthesis is achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, between 3,5-dimethoxyaniline and 4-methoxybenzoyl chloride. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the reaction mechanism, safety precautions, experimental setup, and purification procedures, including recrystallization. The causality behind experimental choices is explained to ensure reproducibility and a thorough understanding of the synthetic process.
Introduction
Substituted aromatic amides are a crucial class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. The amide bond is a fundamental linkage in peptides and proteins, and its presence in synthetic molecules often imparts desirable biological activities and structural properties. N-(3,5-dimethoxyphenyl)-4-methoxybenzamide incorporates multiple methoxy groups, which can influence its solubility, receptor binding affinity, and metabolic stability, making it an interesting scaffold for further chemical exploration and drug design.
The synthesis protocol described herein utilizes the robust and widely applicable Schotten-Baumann reaction. This method involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2] The base plays a critical role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[1]
Reaction Scheme and Mechanism
The synthesis of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide proceeds through the reaction of 3,5-dimethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base, such as pyridine or aqueous sodium hydroxide.
Overall Reaction:
The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.[4][5] This intermediate then collapses, expelling a chloride ion and a proton, which is neutralized by the base, to form the stable amide product.[1][4]
Caption: Reaction mechanism for the synthesis of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide.
Materials and Equipment
| Reagents | Equipment |
| 3,5-Dimethoxyaniline | Round-bottom flask (100 mL) |
| 4-Methoxybenzoyl chloride | Magnetic stirrer and stir bar |
| Dichloromethane (DCM), anhydrous | Dropping funnel |
| Pyridine, anhydrous | Ice bath |
| 1 M Hydrochloric acid (HCl) | Separatory funnel |
| Saturated sodium bicarbonate solution | Buchner funnel and filter flask |
| Anhydrous magnesium sulfate | Rotary evaporator |
| Ethanol (for recrystallization) | Beakers and Erlenmeyer flasks |
| pH paper | |
| Glassware for recrystallization |
Experimental Protocol
This protocol is designed for the synthesis of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide on a laboratory scale.
Safety Precautions
-
4-Methoxybenzoyl chloride is corrosive and causes severe skin burns and eye damage.[6][7] It is also water-sensitive.[8] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][9]
-
3,5-Dimethoxyaniline is harmful if swallowed, in contact with skin, or if inhaled.[10][11] It causes skin and serious eye irritation.[11] Wear appropriate PPE and handle in a well-ventilated area or fume hood.[10][11]
-
Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen. Handle with extreme care in a fume hood.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, throughout the experiment.
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide.
-
Dissolution of Amine: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.53 g, 10 mmol) and anhydrous pyridine (1.2 mL, 15 mmol) in anhydrous dichloromethane (30 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0°C.
-
Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in anhydrous dichloromethane (10 mL) in a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation of Crude Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(3,5-dimethoxyphenyl)-4-methoxybenzamide.
Purification by Recrystallization
Amides are often crystalline solids, and recrystallization is a highly effective method for their purification.[12][13]
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many aromatic amides.[12]
-
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystals of the pure product should form.
-
For maximum yield, place the flask in an ice bath for 30 minutes to an hour after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Data Summary
| Parameter | Value |
| Reactants | 3,5-Dimethoxyaniline, 4-Methoxybenzoyl chloride |
| Solvent | Dichloromethane (DCM) |
| Base | Pyridine |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-3 hours |
| Purification Method | Recrystallization |
| Recrystallization Solvent | Ethanol |
| Expected Yield | 80-90% (based on similar reactions) |
| Expected Appearance | White to off-white crystalline solid |
Discussion
The synthesis of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide via the Schotten-Baumann reaction is a reliable and high-yielding procedure.[14] The choice of pyridine as the base is advantageous as it also acts as a nucleophilic catalyst, accelerating the reaction. The aqueous workup is crucial for removing the pyridinium hydrochloride salt and any unreacted starting materials. The sequential washing with acidic and basic solutions ensures the removal of basic and acidic impurities, respectively.
Recrystallization is the preferred method for purifying the final product, as it is often more efficient than column chromatography for crystalline amides and can lead to a high degree of purity.[12] The choice of ethanol as the recrystallization solvent is based on the general solubility properties of aromatic amides.[15] The slow cooling process allows for the formation of well-defined crystals, excluding impurities from the crystal lattice.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis and purification of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this compound in high yield and purity. The mechanistic insights and justifications for the experimental choices offer a deeper understanding of the underlying chemistry, facilitating potential modifications and applications of this synthetic route.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Apollo Scientific. (2023, July 5). 4-Methoxybenzyl chloride.
- YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Synquest Labs. (n.d.). 4-Methoxybenzyl chloride.
- NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE.
- Santa Cruz Biotechnology. (n.d.). 4-Methoxybenzyl chloride.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 3,5-Dimethoxyaniline SDS, 10272-07-8 Safety Data Sheets.
- Shi, M., et al. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
- Fisher Scientific. (n.d.). Amide Synthesis.
- TCI Chemicals. (2025, June 11). SAFETY DATA SHEET.
- Branca, M., et al. (2009, August 5). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society.
- TCI Chemicals. (2025, July 3). SAFETY DATA SHEET.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?.
- Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s....
- Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Benchchem. (2025). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Beč, A., et al. (n.d.). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
- Google Patents. (n.d.). US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
- PMC. (2021, June 10). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer.
- MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.
- Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Suroso, A. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
- Universität Freiburg. (n.d.). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis.
- rhodium.ws. (n.d.). Synthesis of Optically Active 4-Methoxyamphetamine from Tyrosine.
Sources
- 1. byjus.com [byjus.com]
- 2. jk-sci.com [jk-sci.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Amide Synthesis [fishersci.it]
- 15. youtube.com [youtube.com]
Validation & Comparative
Comprehensive Guide: Mass Spectrometry Fragmentation of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide
[1]
Executive Summary & Compound Significance
N-(3,5-dimethoxyphenyl)-4-methoxybenzamide (C₁₆H₁₇NO₄, MW 287.31 g/mol ) is a synthetic benzanilide derivative often investigated as a pharmacophore in anticancer drug discovery (specifically as a resveratrol analog or tubulin inhibitor) and as an intermediate in the synthesis of stilbene derivatives.[1]
Accurate mass spectrometric characterization is critical because its biological activity is highly sensitive to the positional arrangement of the methoxy groups. This guide compares the fragmentation performance under Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) and details the specific pathways required to distinguish it from its structural isomers (e.g., the 3,4-dimethoxy analog).[1]
Key Performance Indicators (KPIs) for Analysis
| Feature | ESI-MS/MS (Recommended) | EI-MS |
| Precursor Ion | Protonated Molecule | Molecular Ion |
| Primary Fragmentation | Collision-Induced Dissociation (CID) | High-energy in-source fragmentation |
| Diagnostic Sensitivity | High (ideal for biological matrices) | Moderate (ideal for purity checks) |
| Structural Specificity | Excellent (Product ion scan reveals connectivity) | Good (Fingerprint matching) |
Technical Comparison: ESI vs. EI Fragmentation Patterns[2]
The choice of ionization method drastically alters the observed spectrum. Below is a comparative analysis of the "performance" of each method in elucidating the structure.
A. Electrospray Ionization (ESI-MS/MS) – The Soft Approach
In positive mode ESI (+), the molecule is protonated at the amide oxygen, forming the stable precursor
-
Mechanism: Low-energy collision-induced dissociation (CID).[1]
-
Dominant Pathway: Charge-remote fragmentation and inductive cleavage of the amide bond.
-
Performance: Superior for identifying the acyl and amine halves of the molecule independently.
B. Electron Ionization (EI) – The Hard Approach
In EI (70 eV), the molecule loses a single electron to form a radical cation
-
Mechanism: Radical-driven cleavage.
-
Dominant Pathway: Alpha-cleavage and McLafferty-type rearrangements.[1]
-
Performance: Provides a "fingerprint" spectrum useful for library matching (NIST/Wiley) but often results in low abundance of the molecular ion.
Detailed Fragmentation Pathway Analysis
The fragmentation of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide follows a predictable pathway governed by the stability of the acylium ion and the aniline moiety .[1]
Pathway 1: Amide Bond Cleavage (Diagnostic)
The most intense fragment arises from the cleavage of the C-N bond.
-
Precursor: m/z 288.12
. -
Cleavage: The bond between the carbonyl carbon and the nitrogen breaks.
-
Product A (Acylium Ion): The positive charge is retained on the carbonyl, stabilized by the p-methoxy group resonance.
-
Fragment: m/z 135.04 (4-methoxybenzoyl cation).[1]
-
Significance: This peak confirms the acid-derived portion of the molecule.
-
-
Product B (Neutral Loss): The 3,5-dimethoxyaniline is lost as a neutral molecule (153 Da).
Pathway 2: Secondary Carbonyl Loss
The acylium ion (m/z 135) undergoes further fragmentation.
-
Precursor: m/z 135.04.
-
Loss: Ejection of Carbon Monoxide (CO, 28 Da).
-
Product: m/z 107.05 (4-methoxyphenyl cation).
-
Significance: Confirming the presence of the methoxy-phenyl ring.
-
Pathway 3: Methoxy Group Degradation
Radical losses from the methoxy groups are common in EI but also observed in high-energy CID.
-
Loss of Methyl Radical (
, 15 Da):-
m/z 288
m/z 273.
-
-
Loss of Formaldehyde (HCHO, 30 Da):
-
Common in methoxy-arenes, leading to phenolic ions.
-
Differentiation from Isomers (e.g., 3,4-dimethoxy)[1]
-
3,5-dimethoxy (Target): The meta-substitution is symmetric.[1] Steric hindrance is low.
-
3,4-dimethoxy (Isomer): The ortho-arrangement of methoxy groups allows for a specific "Ortho Effect" (hydrogen transfer and elimination of methanol), which is often suppressed or absent in the 3,5-isomer.[1]
-
Diagnostic Ratio: The ratio of
to . The 3,4-isomer typically shows a more intense loss of methyl/methanol due to proximal interaction.
Visualizing the Fragmentation Tree
The following diagram illustrates the primary fragmentation pathways under ESI-MS/MS conditions, highlighting the critical diagnostic ions.
Figure 1: ESI-MS/MS Fragmentation Tree for N-(3,5-dimethoxyphenyl)-4-methoxybenzamide. The red node (m/z 135) represents the base peak typically observed in collision-induced dissociation.[1]
Experimental Protocol: Validated LC-MS/MS Workflow
To replicate these results or validate the identity of a synthesized batch, follow this standard operating procedure.
Materials
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).[1]
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL DMSO (Stock).
-
Dilute to 1 µg/mL in 50:50 Water:Acetonitrile for injection.
-
-
LC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: The compound is moderately lipophilic and will elute late in the gradient (approx. 3.5 - 4.0 min).[1]
-
-
MS Parameters (Q-TOF/Orbitrap):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramp 15–35 eV. (Lower energy preserves the precursor; higher energy maximizes the m/z 135 fragment).
-
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for m/z 288.1230 (± 5 ppm).[1]
-
Verify MS2 spectrum contains base peak m/z 135.0441.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methoxybenzamide. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]
-
Prasain, J., et al. (2009).[2] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link][1]
-
Kazan Federal University. (2022). Potential of chromatography and mass spectrometry for the differentiation of positional isomers of dimethoxyphenyl derivatives. Drug Testing and Analysis. Retrieved from [Link]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: N-(3,5-dimethoxyphenyl)-4-methoxybenzamide
[1]
CAS Number: 156086-12-3 Molecular Formula: C₁₆H₁₇NO₄ Molecular Weight: 287.31 g/mol Synonyms: 4-Methoxy-N-(3,5-dimethoxyphenyl)benzamide; Benzamide, N-(3,5-dimethoxyphenyl)-4-methoxy-[1]
Part 1: Emergency Overview & Risk Assessment[2]
Hazard Classification (GHS/SAR Analysis): While specific toxicological data for this exact CAS is limited in public registries, Structure-Activity Relationship (SAR) analysis with structurally homologous benzamides (e.g., 4-methoxybenzamide, 3,4,5-trimethoxybenzamide) dictates the following Precautionary Risk Profile :
-
Signal Word: WARNING
-
Primary Hazards:
-
Bioactive Potential: As a substituted benzamide, this compound shares structural pharmacophores with dopamine receptor modulators and cytokinin oxidase inhibitors.[2] Treat as a pharmacologically active substance. Avoid all inhalation of dust and direct skin contact.[2]
Emergency Response Protocols
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes . Remove contact lenses if present and easy to do.[2][3][4][5][8] Seek medical attention. |
| Skin Contact | Wash with plenty of soap and water.[2][4][5][9] Remove contaminated clothing.[2][3][5][8] If irritation persists, consult a physician. |
| Inhalation | Move person to fresh air.[2][3][4][5][8][9][10] If breathing is difficult, give oxygen.[2] Medical observation recommended due to potential bioactivity. |
| Ingestion | Rinse mouth.[2][5] Do NOT induce vomiting. Call a Poison Control Center immediately. |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix defines the required PPE based on the operational state of the chemical.[2]
| PPE Component | Solid Handling (Weighing, Transfer) | Solution Handling (Dissolved in DMSO/Ethanol) | Rationale |
| Respiratory | N95 Respirator (minimum) or P100 if outside fume hood.[1] | Fume Hood (Sash < 18"). No respirator needed if contained.[2] | Prevents inhalation of bioactive dusts (H335).[2] |
| Hand Protection | Nitrile Gloves (Single layer, 4-5 mil). | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[2] | DMSO permeates nitrile; double gloving provides a "breakthrough" buffer.[2] |
| Eye Protection | Safety Glasses with side shields.[2][9] | Chemical Splash Goggles . | Protects against splashes of solvent-facilitated absorption.[2] |
| Body Protection | Standard Lab Coat (Cotton/Poly).[2] | Lab Coat + Impervious Apron (if >100mL).[2] | Prevents fabric saturation in case of spills.[2] |
PPE Decision Tree (Graphviz)
Figure 1: PPE Selection Logic based on physical state and engineering controls.[1]
Part 3: Operational Handling Protocols
Storage & Stability[2][4]
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Environment: Keep container tightly closed in a dry, well-ventilated place.
-
Light Sensitivity: Protect from light (store in amber vials or wrap in foil).
-
Incompatibility: Strong oxidizing agents (peroxides, nitrates).[2]
Weighing & Solubilization Protocol
Objective: Prepare a stock solution while minimizing exposure.
-
Preparation:
-
Weighing (Solid):
-
Best Practice: Use an anti-static gun on the spatula and vial to prevent powder "fly-away."[2]
-
Weigh the required amount of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide into the vial.[1]
-
Critical: If any powder spills on the balance, wipe immediately with a damp Kimwipe (ethanol-moistened) and dispose of as solid hazardous waste.
-
-
Solubilization:
-
Cleanup:
Part 4: Decontamination & Disposal[2]
Disposal Principle: Never dispose of this compound down the drain. It is a potential environmental toxin and bioactive agent.[2]
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, Kimwipes.[1] | Hazardous Solid Waste (Incineration).[2] Label as "Toxic Solid".[2] |
| Liquid Waste | Stock solutions, reaction mixtures.[2] | Organic Chemical Waste (Non-Halogenated, unless dissolved in DCM).[2] |
| Glassware | Vials, pipettes.[2] | Triple rinse with acetone/ethanol into liquid waste, then dispose in Glass Sharps container.[2] |
Disposal Workflow (Graphviz)[1]
Figure 2: Segregation and disposal workflow for N-(3,5-dimethoxyphenyl)-4-methoxybenzamide.
Part 5: Scientific Context & Mechanism[2]
Why strict handling? This compound belongs to the class of substituted benzamides .[2] In drug discovery, this scaffold is frequently utilized for:
-
Dopamine Receptor Modulation: Similar to Sulpiride and Amisulpride, methoxy-benzamides can act as D2/D3 receptor antagonists [1].[2][11]
-
Cytokinin Oxidase Inhibition: Analogs (e.g., phenylureido-benzamides) have been identified as inhibitors of plant growth enzymes, suggesting potential cross-species biological activity [2].[2]
Because the specific biological potency of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide (CAS 156086-12-3) may not be fully characterized in your specific assay, the Precautionary Principle applies: assume it possesses the highest toxicity of its structural class until proven otherwise.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76959, 4-Methoxybenzamide.[2] Retrieved from [Link][1]
-
Zatloukal, M., et al. (2008).[2] Substituted phenylureas and benzamides as cytokinin oxidase/dehydrogenase inhibitors.[2] Bioorganic & Medicinal Chemistry.[2]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
